LogP and TPSA Comparison: Enhanced CNS Multiparameter Optimization (MPO) Score vs. Non-Methylated Analog
The N3-methyl substitution in 3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione significantly increases lipophilicity relative to its non-methylated parent, 1,3,7-triazaspiro[4.5]decane-2,4-dione. This results in a LogP of -0.7 compared to -1.91 for the non-methylated analog [1][2]. The calculated topological polar surface area (TPSA) decreases from 70 Ų to 61 Ų, and the number of hydrogen bond donors is reduced from 3 to 2. These changes directly translate to a superior CNS MPO score of 4.5 versus 3.8 for the non-methylated analog, indicating a more favorable predicted profile for blood-brain barrier penetration [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.7 |
| Comparator Or Baseline | 1,3,7-Triazaspiro[4.5]decane-2,4-dione: -1.91 |
| Quantified Difference | ΔLogP = +1.21 |
| Conditions | Calculated physicochemical property; ChemSpace database |
Why This Matters
The +1.21 LogP difference significantly impacts membrane permeability and CNS bioavailability predictions, making the methylated analog a preferred choice for neuroscience-focused screening libraries.
- [1] ChemSpace. 3-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione Product Properties. CSMB00012186228. View Source
- [2] ChemSpace. 1,3,7-Triazaspiro[4.5]decane-2,4-dione Product Properties. CSMB00000762084. View Source
